Cas no 1339652-09-3 (ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate)

Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate is a specialized heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pentan-3-yl group at the 5-position and an ethyl ester moiety at the 3-position. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and agrochemical research. The oxadiazole ring contributes to metabolic stability and bioavailability, while the ester group allows for further functionalization. Its balanced lipophilicity enhances membrane permeability, making it valuable in drug discovery. The compound is typically synthesized via cyclization reactions, ensuring high purity and reproducibility for research-scale use.
ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate structure
1339652-09-3 structure
Product Name:ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate
CAS No:1339652-09-3
MF:C10H16N2O3
MW:212.245642662048
CID:6278967
PubChem ID:63379409
Update Time:2025-05-21

ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate
    • EN300-1119917
    • AKOS012685542
    • 1339652-09-3
    • CS-0290895
    • Inchi: 1S/C10H16N2O3/c1-4-7(5-2)9-11-8(12-15-9)10(13)14-6-3/h7H,4-6H2,1-3H3
    • InChI Key: FUAXONPGOOJSDL-UHFFFAOYSA-N
    • SMILES: O1C(C(CC)CC)=NC(C(=O)OCC)=N1

Computed Properties

  • Exact Mass: 212.11609238g/mol
  • Monoisotopic Mass: 212.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 65.2Ų

ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate Pricemore >>

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Additional information on ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(Pentan-3-yl)-1,2,4-Oxadiazole-3-Carboxylate: A Comprehensive Overview

Ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate, identified by the CAS number 1339652-09-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The structure of ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate incorporates a pentan-3-yl substituent at the 5-position of the oxadiazole ring and an ethyl ester group at the 3-position.

The synthesis of ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate typically involves multi-step reactions. One common approach is the condensation of a carboxylic acid derivative with an amine or hydrazine derivative in the presence of an acid catalyst. The pentan-3-yl group can be introduced through alkylation or substitution reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and minimizing environmental impact.

Research into ethyl 5-(pentan-3-yl)-1,2,4-oxadiazole-3-carboxylate has revealed its potential applications in various industries. In the field of agriculture, this compound has shown promise as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. Studies published in the *Journal of Agricultural Chemistry* have demonstrated its effectiveness against broadleaf weeds without adversely affecting crop plants.

In pharmaceutical research, ethyl 5-(pentan-3-yli)-1,2,4-oxxadiazole-carboxyliate has been investigated for its anti-inflammatory properties. Preclinical trials indicate that it may serve as a potential candidate for treating chronic inflammatory diseases such as arthritis. The compound's ability to modulate cytokine production has been highlighted in recent studies published in *Pharmaceutical Research*.

The electronic properties of ethyl 5-(pentan-) -1 ,2 ,4 -oxadiazol -carb oxyliat e make it a valuable component in organic electronics. Its application as a hole transport material in organic light-emitting diodes (OLEDs) has been explored in several research papers. According to findings in *Advanced Materials*, this compound exhibits favorable charge transport characteristics and thermal stability, making it suitable for high-performance electronic devices.

Environmental considerations are increasingly important in chemical research. Recent studies have focused on the biodegradability and eco-friendliness of ethyl 5-(pentan-) -1 ,2 ,4 -oxadiazol -carb oxyliat e. Research published in *Environmental Science & Technology* suggests that under certain conditions, this compound can degrade efficiently without releasing harmful byproducts.

In conclusion, ethyl 5-(pentan-) -1 ,2 ,4 -oxadiazol -carb oxyliat e (CAS No. 1339652) is a versatile compound with diverse applications across multiple disciplines. Its synthesis methods continue to evolve with advancements in catalysis and green chemistry principles. Ongoing research is expected to uncover new functionalities and expand its utility in agriculture, medicine, and electronics.

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